molecular formula C8H4Cl2N2OS2 B3035803 5-(2,6-dichlorobenzenesulfinyl)-1,2,3-thiadiazole CAS No. 338421-07-1

5-(2,6-dichlorobenzenesulfinyl)-1,2,3-thiadiazole

Cat. No.: B3035803
CAS No.: 338421-07-1
M. Wt: 279.2 g/mol
InChI Key: JGBQHXBAWGRPJK-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorobenzenesulfinyl)-1,2,3-thiadiazole is a chemical compound known for its unique structure and properties It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom, and a 2,6-dichlorobenzenesulfinyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dichlorobenzenesulfinyl)-1,2,3-thiadiazole typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorobenzenesulfinyl)-1,2,3-thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,6-Dichlorobenzenesulfinyl)-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,6-dichlorobenzenesulfinyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzenesulfonyl chloride
  • 2,5-Dichlorobenzenesulfonyl chloride
  • 2,4-Dichlorobenzenesulfonyl chloride

Uniqueness

5-(2,6-Dichlorobenzenesulfinyl)-1,2,3-thiadiazole is unique due to its specific combination of a thiadiazole ring and a 2,6-dichlorobenzenesulfinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, depending on the specific context.

Properties

IUPAC Name

5-(2,6-dichlorophenyl)sulfinylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2OS2/c9-5-2-1-3-6(10)8(5)15(13)7-4-11-12-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBQHXBAWGRPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)C2=CN=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,6-dichlorobenzenesulfinyl)-1,2,3-thiadiazole
Reactant of Route 2
5-(2,6-dichlorobenzenesulfinyl)-1,2,3-thiadiazole
Reactant of Route 3
5-(2,6-dichlorobenzenesulfinyl)-1,2,3-thiadiazole
Reactant of Route 4
Reactant of Route 4
5-(2,6-dichlorobenzenesulfinyl)-1,2,3-thiadiazole
Reactant of Route 5
5-(2,6-dichlorobenzenesulfinyl)-1,2,3-thiadiazole
Reactant of Route 6
5-(2,6-dichlorobenzenesulfinyl)-1,2,3-thiadiazole

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